molecular formula C11H16O4 B7846816 2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one

2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one

Cat. No.: B7846816
M. Wt: 212.24 g/mol
InChI Key: XDWDQOPOFIHCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutanol with a suitable pyranone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the pyranone ring and the subsequent attachment of the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be employed to optimize reaction conditions and minimize by-products. This method is advantageous due to its efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The pyranone ring can be reduced to form a dihydropyranone.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, dihydropyranones, and various substituted pyranones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyranone ring may interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific context and target .

Comparison with Similar Compounds

Similar Compounds

    2-(hydroxymethyl)-4H-pyran-4-one: Lacks the 3-methylbutoxy group, resulting in different chemical properties.

    5-(3-methylbutoxy)-4H-pyran-4-one: Lacks the hydroxymethyl group, affecting its reactivity and biological activity.

Uniqueness

2-(hydroxymethyl)-5-(3-methylbutoxy)-4H-pyran-4-one is unique due to the presence of both the hydroxymethyl and 3-methylbutoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(hydroxymethyl)-5-(3-methylbutoxy)pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-8(2)3-4-14-11-7-15-9(6-12)5-10(11)13/h5,7-8,12H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWDQOPOFIHCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=COC(=CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.